molecular formula C25H42O4 B131529 Methyl chenodeoxycholate CAS No. 3057-04-3

Methyl chenodeoxycholate

Cat. No.: B131529
CAS No.: 3057-04-3
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-IFJDUOSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl chenodeoxycholate is a bile acid derivative with the chemical formula C25H42O4. It is a methyl ester of chenodeoxycholic acid, which is a primary bile acid produced in the liver from cholesterol. This compound is known for its hemolytic properties and its ability to inhibit the initiation of Clostridium difficile spore germination .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl chenodeoxycholate can be synthesized from chenodeoxycholic acid through esterification with methanol. The process involves the use of catalysts such as copper-loaded activated carbon. The reaction conditions typically include the use of hydrogen peroxide for oxidation and sodium hydroxide for hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of chenodeoxycholic acid with methanol, followed by purification steps to obtain the final product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl chenodeoxycholate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, copper-loaded activated carbon for catalysis, and sodium hydroxide for hydrolysis. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as methyl ursodeoxycholate and other bile acid esters .

Scientific Research Applications

Methyl chenodeoxycholate has several scientific research applications, including:

Mechanism of Action

Methyl chenodeoxycholate exerts its effects by interacting with specific molecular targets and pathways. It works by dissolving cholesterol that forms gallstones and inhibiting the production of cholesterol in the liver. This helps decrease the formation of gallstones and reduces the amount of harmful bile acids in the liver . Additionally, it promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients by activating the G protein-coupled receptor GPBAR1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methyl ester form, which enhances its solubility and stability compared to its parent compound, chenodeoxycholic acid. This makes it more suitable for certain industrial and pharmaceutical applications .

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-IFJDUOSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3057-04-3
Record name Methyl chenodoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL CHENODEOXYCHOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl chenodeoxycholate
Reactant of Route 2
Methyl chenodeoxycholate
Reactant of Route 3
Reactant of Route 3
Methyl chenodeoxycholate
Reactant of Route 4
Methyl chenodeoxycholate
Reactant of Route 5
Reactant of Route 5
Methyl chenodeoxycholate
Reactant of Route 6
Reactant of Route 6
Methyl chenodeoxycholate
Customer
Q & A

Q1: What is the significance of synthesizing 5α-cholestane-3α,7α,25-triol and its relation to methyl chenodeoxycholate?

A1: Researchers synthesized 5α-cholestane-3α,7α,25-triol and 5α-analogs of 3α,7α-dihydroxy-5β-cholane-24-carboxylic acid to investigate the structural requirements for maximal activity with hepatic microsomal steroid 12α-hydroxylase. [] This enzyme plays a crucial role in bile acid biosynthesis. This compound, a naturally occurring bile acid, served as a starting material for these syntheses. The modifications aimed to understand how structural changes in bile acids, particularly the stereochemistry at the 5th carbon atom, affect their interaction with enzymes involved in bile acid metabolism.

Q2: Can you elaborate on the isolation and identification of this compound from natural sources?

A3: this compound, alongside other bile acid methyl esters, has been successfully isolated from ox bile salt preparations using silica gel chromatography coupled with infrared spectrometry. [] This method allowed researchers to separate and identify different bile acid components present in a complex mixture.

Q3: What is the metabolic fate of 5α-cholestan-3β-ol in hyperthyroid rats and how does it relate to allochenodeoxycholic acid?

A4: Studies in hyperthyroid rats revealed that administered 5α-cholestan-3β-ol is metabolized and excreted in bile, with allochenodeoxycholic acid identified as a key metabolite. [] This finding suggests that allochenodeoxycholic acid, a bile acid, is part of the metabolic pathway of 5α-cholestan-3β-ol in hyperthyroid rats. This research sheds light on the complex metabolic processes involving bile acids and their precursors.

Q4: Describe the synthesis and structural characterization of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters, including this compound.

A5: Researchers synthesized novel 2,2'-bipyridine-4,4'-dicarboxylates of various bile acid methyl esters, including this compound (2b), by reacting 2,2'-bipyridine-4,4'-dicarboxylic acid (1) with the corresponding bile acid methyl esters. [] The structures of these conjugates were confirmed through 1D 1H and 13C NMR, 2D PFG 1H, 13C HMQC, and MALDI TOF MS analyses. [] These conjugates are of interest due to their potential to form complexes with transition metal ions, offering potential applications in molecular recognition. []

Q5: How does the stereochemistry of hydroxyl groups in this compound and similar compounds influence their oxidation with different reagents?

A6: this compound, along with methyl deoxycholate, were used as model compounds to investigate the selectivity of 16 different oxidizing agents towards axial and equatorial hydroxyl groups. [] This research revealed that nitroxide-radical-based reagents preferentially oxidize equatorial hydroxyl groups, while Stevens or Dess-Martin reagents favor the oxidation of axial hydroxyl groups. [] These findings highlight the importance of considering stereochemistry when selecting oxidizing agents for specific synthetic transformations.

Q6: What insights can we gain from analyzing the fatty acid composition of cholesteryl esters and free fatty acids found in Argentine bezoar, which also contains this compound?

A7: The presence of this compound in Argentine bezoar, alongside cholesteryl esters and free fatty acids, prompted researchers to analyze the fatty acid profiles of these components. [] By converting them into their respective methyl esters and analyzing them using gas chromatography and mass spectrometry, researchers found that the mixtures primarily consisted of C14 to C18 fatty acid esters, with palmitate and stearate being the major components. [] This analysis provides valuable information about the lipid composition of Argentine bezoar and its potential biological significance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.